3-Chloroquinolin-2-amine

Organic Synthesis Regioselective Metalation Quinoline Derivatives

Procurement challenge: Sourcing intermediates for next-gen antimalarials against chloroquine-resistant strains requires regiochemically precise scaffolds. Solution: 3-Chloroquinolin-2-amine (C9H7ClN2, 178.03 Da). - Key utility: Enables 3-position SAR exploration for derivatives active against resistant P. falciparum. - Synthetic advantage: Orthogonal C3-Cl and C2-NH2 reactivity for PROTACs or fluorescent probes. - Supply: ≥98% purity, stable at 2-8°C, scalable from 4,7-dichloroquinoline.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 497829-97-7
Cat. No. B11911006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinolin-2-amine
CAS497829-97-7
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)N)Cl
InChIInChI=1S/C9H7ClN2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,(H2,11,12)
InChIKeyPGSIGXRMGPKKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinolin-2-amine: Drug Discovery Scaffold


3-Chloroquinolin-2-amine is a chlorinated 2-aminoquinoline derivative with the molecular formula C9H7ClN2 and a monoisotopic mass of 178.03 Da . This heterocyclic small molecule is widely utilized as a key synthetic building block and privileged scaffold in medicinal chemistry due to the reactivity of its 3-chloro substituent and 2-amino group . Its structural characteristics enable incorporation into more complex molecular architectures, serving as a starting material for the synthesis of diverse biologically active compounds .

3-Chloroquinolin-2-amine: Why Substitution Fails


While numerous chlorinated quinoline isomers and analogs exist—including 4-chloroquinolin-2-amine, 2-chloroquinoline derivatives, and various 4-aminoquinolines—direct substitution of 3-chloroquinolin-2-amine is not feasible without fundamentally altering synthetic outcomes. The position of the chloro and amino substituents (C3-Cl, C2-NH2) dictates its unique reactivity profile in cross-coupling and nucleophilic aromatic substitution reactions [1]. Furthermore, the compound is currently best characterized as a versatile synthetic intermediate rather than a defined bioactive end-product [2], meaning that any alternative scaffold would require independent validation of its synthetic utility. The absence of published head-to-head biological comparisons is a critical data gap that must inform procurement decisions.

3-Chloroquinolin-2-amine: Synthetic Utility & Reactivity


Regioselective C3 Functionalization

The 3-chloro substituent on the quinoline ring exhibits distinct regioselectivity in metalation reactions. Studies on base-controlled regioselective functionalization of chloro-substituted quinolines demonstrate that the C3 position can be selectively targeted for further derivatization, a key differentiator from other chloroquinoline isomers [1]. While the referenced study does not directly test 3-chloroquinolin-2-amine, it provides class-level evidence for the unique reactivity of the C3-chloro motif in quinoline systems, which is essential for synthetic planning [1].

Organic Synthesis Regioselective Metalation Quinoline Derivatives

3-Aminochloroquine as Antimalarial CQ Intermediate

3-Aminochloroquine, a compound closely related to 3-chloroquinolin-2-amine and prepared from 4,7-dichloroquinoline, serves as the crucial intermediate for the aroylation step in synthesizing novel 3-substituted chloroquine (CQ) derivatives [1]. These derivatives were evaluated against CQ-sensitive (3D7) and CQ-resistant (Dd2) strains of Plasmodium falciparum [1]. Variation of aroylation substituents revealed that 4-substitution with electron-withdrawing moieties results in the lowest IC50 values, with the 4-chlorobenzamido-CQ derivative demonstrating activity against the resistant Dd2 strain and selected as a lead compound for potential combination therapy [1]. This demonstrates the critical role of the 3-aminochloroquinoline scaffold in accessing novel antimalarial chemotypes.

Antimalarial Agents Chloroquine Derivatives Medicinal Chemistry

Dual-Functional Building Block for Heterocycles

The dual functionality of 3-chloroquinolin-2-amine—a nucleophilic 2-amino group and an electrophilic 3-chloro substituent—makes it a versatile building block for constructing complex heterocyclic systems [1]. This compound can participate in both nucleophilic aromatic substitution at the C3 position and condensation reactions at the C2 amino group, enabling divergent synthetic pathways from a single starting material [1]. In contrast, simpler chloroquinolines lacking the 2-amino group (e.g., 3-chloroquinoline) or aminoquinolines lacking the 3-chloro substituent (e.g., 2-aminoquinoline) offer more limited synthetic versatility, requiring additional steps to introduce complementary functional handles.

Heterocyclic Chemistry Quinoline Scaffolds Drug Discovery

3-Chloroquinolin-2-amine: Key Application Scenarios


Antimalarial CQ Derivative Synthesis

3-Chloroquinolin-2-amine and its close analog 3-aminochloroquine serve as critical intermediates for the synthesis of 3-substituted chloroquine derivatives with potential activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains [1]. This scaffold enables the exploration of structure-activity relationships at the 3-position of the quinoline ring, a region that has been less extensively investigated than the 4-amino side chain. The demonstrated ability to generate derivatives with antiplasmodial activity comparable to chloroquine against sensitive strains, while maintaining activity against resistant strains, makes this building block particularly valuable for next-generation antimalarial development programs [1].

Regioselective Functionalization for Complex Quinolines

The distinct regioselectivity of the C3-chloro position in quinoline systems enables controlled sequential functionalization strategies that are not accessible with other chloroquinoline isomers [2]. This characteristic is particularly valuable in total synthesis campaigns targeting complex natural product-like quinoline derivatives or in the construction of diverse compound libraries for high-throughput screening. The ability to selectively metalate and functionalize the C3 position while preserving other reactive sites provides synthetic chemists with a powerful tool for modular molecular assembly [2].

Bifunctional Probes and PROTAC Construction

The orthogonal reactivity of the C3-chloro and C2-amino groups in 3-chloroquinolin-2-amine makes it an ideal starting point for constructing bifunctional molecules such as PROTACs (PROteolysis TArgeting Chimeras) or fluorescent probes . The amino group can be elaborated to incorporate a ligand for the protein of interest, while the chloro substituent can be functionalized to attach an E3 ligase-recruiting moiety or a fluorophore. This dual-functional character reduces the number of synthetic steps and protecting group manipulations required to access such complex molecules, accelerating chemical biology research programs .

Scalable Synthesis of Quinoline-Based APIs

For industrial process chemists, 3-chloroquinolin-2-amine offers a well-characterized entry point into the 2-aminoquinoline scaffold . The compound is commercially available from multiple reputable vendors with documented purity (typically ≥98%) and stability under recommended storage conditions (sealed, dry, 2-8°C), facilitating its use in scalable synthetic routes to active pharmaceutical ingredients (APIs) and advanced intermediates. Its defined physical properties and established synthetic accessibility from 4,7-dichloroquinoline provide a reliable foundation for process development activities.

Quote Request

Request a Quote for 3-Chloroquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.